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Introduction
Kyoto Probe 1 (KP-1) is a fluorescent probe that facilitates the selective identification of

undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs)

and induced pluripotent stem cells (iPSCs), through live-cell imaging and flow cytometry.[1] Its

unique mechanism of action allows it to accumulate specifically in the mitochondria of these

undifferentiated cells.

Mitochondria are highly dynamic organelles that constantly undergo fusion, fission, and

transport to maintain cellular homeostasis, energy production, and signaling. The study of

these mitochondrial dynamics is crucial for understanding normal cellular physiology, disease

pathogenesis, and the effects of therapeutic agents.

This document provides detailed application notes and protocols for the primary use of Kyoto
Probe 1 in identifying pluripotent stem cells. It also includes a general protocol for the analysis

of mitochondrial dynamics, for which other probes are more commonly used, to serve as a

guide for researchers interested in this area of study.

Mechanism of Action of Kyoto Probe 1
The selectivity of Kyoto Probe 1 for undifferentiated hPSCs is not due to a direct binding to

pluripotency markers, but rather to a difference in cellular efflux mechanisms between

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12378529?utm_src=pdf-interest
https://www.benchchem.com/product/b12378529?utm_src=pdf-body
https://goryochemical.com/en/research-reagent/3715/
https://www.benchchem.com/product/b12378529?utm_src=pdf-body
https://www.benchchem.com/product/b12378529?utm_src=pdf-body
https://www.benchchem.com/product/b12378529?utm_src=pdf-body
https://www.benchchem.com/product/b12378529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pluripotent and differentiated cells. The process is as follows:

Cellular Uptake: KP-1 is a cell-permeable small molecule that can enter both pluripotent and

differentiated cells.

Mitochondrial Accumulation: Once inside the cell, KP-1 localizes to the mitochondria.

Differential Efflux: The key to its selectivity lies in the expression of ATP-binding cassette

(ABC) transporters.[2]

In Differentiated Cells: These cells typically express high levels of ABC transporters such

as ABCB1 (also known as Multi-Drug Resistance Protein 1, MDR1) and ABCG2 (also

known as Breast Cancer Resistance Protein, BCRP).[2][3][4] These transporters actively

pump KP-1 out of the cell, preventing its accumulation and significant fluorescent signal.

In Undifferentiated hPSCs: The expression of ABCB1 and ABCG2 is repressed. This lack

of efflux machinery leads to the retention and accumulation of KP-1 within the

mitochondria, resulting in a strong and specific fluorescent signal.

This differential retention mechanism makes KP-1 a valuable tool for monitoring the pluripotent

state of stem cell cultures.
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Figure 1: Mechanism of selective labeling of hPSCs by Kyoto Probe 1.

Application Note 1: Identification and Quality
Control of Human Pluripotent Stem Cells
Primary Application: The most robust and validated application of Kyoto Probe 1 is for the real-

time identification and quality control of live, unfixed hPSC colonies. It allows researchers to

distinguish between undifferentiated and spontaneously differentiated cells within a culture.

This is critical for maintaining high-quality stem cell lines for research and downstream

applications like drug development and regenerative medicine.
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Advantages:

Live-Cell Compatible: Allows for the assessment of pluripotency without fixing and killing the

cells.

Rapid Staining: The protocol is quick, often requiring only a 30-minute to a few hours

incubation period.

High Selectivity: Effectively distinguishes between pluripotent cells and feeder cells or

differentiated progeny.

Simple Workflow: Does not require antibodies or genetic modification.

Considerations for Use in Mitochondrial Dynamics:

While KP-1 localizes to mitochondria, its suitability for studying mitochondrial dynamics (i.e.,

continuous processes of fission, fusion, and motility) has not been extensively documented.

Such studies require long-term time-lapse imaging, which places stringent demands on a

fluorescent probe:

Photostability: The probe must resist photobleaching over many exposures to excitation light.

Low Phototoxicity: The excitation light and the probe itself should not induce cellular stress or

damage, which can alter mitochondrial morphology and behavior, leading to artifacts.

Researchers interested in using KP-1 for mitochondrial dynamics should first perform validation

experiments to characterize its photostability and phototoxicity under their specific imaging

conditions and compare its performance to established probes for mitochondrial dynamics,

such as MitoTracker dyes or fluorescent protein reporters.

Data Presentation
Table 1: Optical Properties of Kyoto Probe 1
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Property Value Reference

Excitation Maximum 515 nm Goryo Chemical

Emission Maximum 529 nm Goryo Chemical

Quantum Yield 0.45 Goryo Chemical

Color Green Goryo Chemical

Cell Permeability Yes

Table 2: Representative Quantitative Data from a
Mitochondrial Morphology Analysis
This table presents example parameters that can be quantified in a mitochondrial dynamics

study. This data is representative and not generated using Kyoto Probe 1.

Condition
Mitochondrial
Area (µm²)

Mitochondrial
Count (per
cell)

Aspect Ratio
(Length/Width)

Form Factor
(Perimeter²/4π
*Area)

Control 0.45 ± 0.05 85 ± 10 3.5 ± 0.8 2.8 ± 0.6

Drug A (Fission

Inducer)
0.20 ± 0.03 150 ± 20 1.8 ± 0.4 1.5 ± 0.3

Drug B (Fusion

Inducer)
0.95 ± 0.12 40 ± 8 7.2 ± 1.5 5.5 ± 1.1

Values are represented as mean ± standard deviation. Data is hypothetical for illustrative

purposes.

Experimental Protocols
Protocol 1: Staining of Live Human Pluripotent Stem
Cells with Kyoto Probe 1
This protocol is adapted from methodologies for identifying undifferentiated hPSCs.
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Materials:

Kyoto Probe 1 (KP-1)

DMSO (for stock solution)

Culture medium appropriate for hPSCs

hPSCs cultured on feeder cells or in feeder-free conditions

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

Prepare KP-1 Staining Solution:

Prepare a stock solution of KP-1 in DMSO (e.g., 1 mM). Store at -20°C, protected from

light.

On the day of the experiment, dilute the KP-1 stock solution in pre-warmed (37°C) hPSC

culture medium to a final working concentration. A typical starting concentration is 1-2 µM.

The optimal concentration may vary depending on the cell line and culture conditions and

should be determined empirically.

Cell Staining:

Aspirate the old medium from the hPSC culture dish.

Add the KP-1 staining solution to the cells. Ensure the entire cell surface is covered.

Incubate the cells for 30 minutes to 3 hours at 37°C in a CO₂ incubator. Incubation time

may need optimization.

(Optional) For cleaner images, you can perform a wash step by replacing the staining

solution with fresh, pre-warmed culture medium before imaging.

Live-Cell Imaging:
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Place the culture dish on the stage of a fluorescence microscope equipped with an

environmental chamber (to maintain 37°C and 5% CO₂).

Using a suitable objective (e.g., 10x or 20x for colony overview), bring the cells into focus

using brightfield or phase-contrast imaging.

Switch to the fluorescence channel (Excitation: ~515 nm, Emission: ~529 nm).

Acquire images. Undifferentiated hPSC colonies should exhibit bright green fluorescence,

while differentiated cells and feeder cells should show minimal signal.
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Figure 2: Experimental workflow for staining hPSCs with Kyoto Probe 1.
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Protocol 2: General Protocol for Live-Cell Imaging of
Mitochondrial Dynamics
This is a general protocol using a common mitochondrial dye like MitoTracker™ Red CMXRos,

as its use for dynamic studies is well-established.

Materials:

MitoTracker™ Red CMXRos (or other suitable dye for mitochondrial dynamics)

DMSO

Appropriate cell culture medium (phenol red-free medium is recommended for imaging)

Cells of interest cultured on glass-bottom dishes suitable for high-resolution microscopy

Confocal or spinning-disk microscope with an environmental chamber and time-lapse

capabilities

Procedure:

Prepare Staining Solution:

Prepare a 1 mM stock solution of MitoTracker™ in DMSO.

Dilute the stock solution in pre-warmed, serum-free medium to a final working

concentration of 50-200 nM. The optimal concentration should be as low as possible to

minimize phototoxicity while still providing a good signal-to-noise ratio.

Cell Staining:

Remove the culture medium and wash the cells once with pre-warmed medium.

Add the MitoTracker™ staining solution to the cells.

Incubate for 15-30 minutes at 37°C.
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Aspirate the staining solution and wash the cells twice with pre-warmed, complete culture

medium (phenol red-free recommended).

Add fresh, pre-warmed imaging medium to the cells.

Time-Lapse Imaging:

Place the dish on the microscope stage within the environmental chamber (37°C, 5%

CO₂).

Locate a field of view with healthy cells exhibiting a clear mitochondrial network.

Set up the time-lapse acquisition parameters. This is a critical step to balance temporal

resolution with phototoxicity.

Time Interval: Acquire images every 5-30 seconds for fast dynamics (fission/fusion) or

every 1-5 minutes for slower processes.

Duration: Image for 10-60 minutes or as required by the experiment.

Light Exposure: Use the lowest possible laser power and shortest exposure time that

provides an adequate signal.

Begin the time-lapse acquisition.

Data Analysis:

The resulting image series can be analyzed using software like ImageJ/Fiji with plugins

such as the Mitochondrial Network Analysis (MiNA) toolset.

Quantify parameters such as those listed in Table 2 (mitochondrial number, length, area,

network branching) for each time point or condition.

Signaling Pathways Regulating Mitochondrial
Dynamics
Mitochondrial fission and fusion are controlled by a complex set of signaling pathways,

primarily involving large GTPases. Visualizing these processes is a key goal of mitochondrial
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imaging.

Mitochondrial Fusion: This process involves the merging of two mitochondria. It is mediated

by Mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and Optic Atrophy 1

(OPA1) on the inner mitochondrial membrane. Fusion is generally promoted by energy

demand and helps mitigate stress by allowing functional complementation between

mitochondria.

Mitochondrial Fission: This is the division of one mitochondrion into two. The key protein is

the Dynamin-related protein 1 (Drp1), which is recruited from the cytosol to the mitochondrial

surface. Fission is crucial for mitochondrial inheritance during cell division and for the

removal of damaged mitochondria (mitophagy). The activity of Drp1 is tightly regulated by

post-translational modifications, such as phosphorylation. For example, phosphorylation at

Ser616 by kinases like CDK1 and MAPK promotes fission, while phosphorylation at Ser637

by PKA can inhibit it.
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Figure 3: Key signaling pathways in mitochondrial dynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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